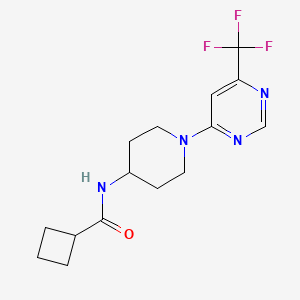

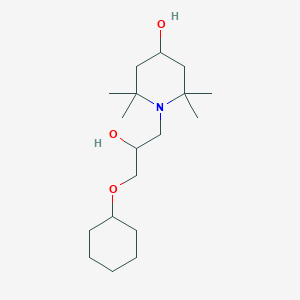

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide, also known as BMS-986168, is a novel small molecule inhibitor that is being developed for the treatment of various inflammatory diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide involves the reaction of 6-(trifluoromethyl)pyrimidin-4-amine with 4-piperidone to form N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, which is then reacted with cyclobutanecarboxylic acid to form the final product.

Starting Materials

6-(trifluoromethyl)pyrimidin-4-amine, 4-piperidone, cyclobutanecarboxylic acid, N,N-dimethylformamide (DMF), triethylamine (TEA), diisopropylethylamine (DIPEA), ethyl acetate, dichloromethane (DCM), sodium bicarbonate (NaHCO3), sodium chloride (NaCl), magnesium sulfate (MgSO4), hexanes, methanol, wate

Reaction

Step 1: 6-(trifluoromethyl)pyrimidin-4-amine is dissolved in DMF and TEA is added. 4-piperidone is then added and the reaction mixture is stirred at room temperature for 24 hours., Step 2: The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over MgSO4 and concentrated under reduced pressure to obtain N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide., Step 3: N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is dissolved in DCM and DIPEA is added. Cyclobutanecarboxylic acid is then added and the reaction mixture is stirred at room temperature for 24 hours., Step 4: The reaction mixture is washed with water and NaHCO3, and the organic layer is dried over MgSO4 and concentrated under reduced pressure. The crude product is purified by column chromatography using hexanes and ethyl acetate as eluents to obtain the final product, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide.

Wirkmechanismus

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide works by inhibiting the activity of a specific protein, which is involved in the regulation of inflammation. This protein is known to activate immune cells, leading to the production of pro-inflammatory cytokines. By inhibiting this protein, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide can reduce the production of pro-inflammatory cytokines, thereby reducing inflammation.

Biochemische Und Physiologische Effekte

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has been shown to effectively reduce inflammation in preclinical studies. This compound has also been shown to have a good safety profile, with no significant adverse effects observed. N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has a long half-life, which allows for less frequent dosing.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its potency and selectivity for the target protein. However, the complex synthesis of this compound may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide. These include further preclinical studies to evaluate its efficacy and safety, as well as clinical trials to assess its therapeutic potential in inflammatory diseases. Additionally, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide could be used as a tool compound to study the role of the target protein in inflammation and other biological processes.

Wissenschaftliche Forschungsanwendungen

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has been shown to be a potent and selective inhibitor of a specific protein, which is involved in the regulation of inflammation. This protein is known to play a crucial role in the development of various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Therefore, N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide has the potential to be used as a therapeutic agent for these diseases.

Eigenschaften

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N4O/c16-15(17,18)12-8-13(20-9-19-12)22-6-4-11(5-7-22)21-14(23)10-2-1-3-10/h8-11H,1-7H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYYVJLBFGJYNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclobutanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

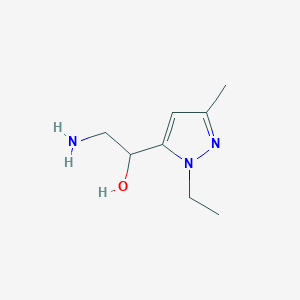

![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)

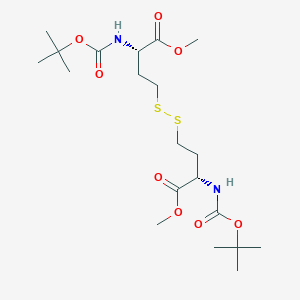

![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)

![3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2770503.png)

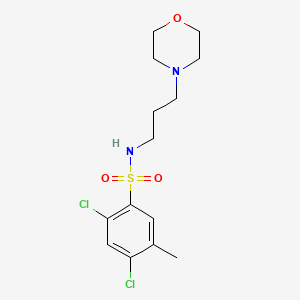

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2770504.png)

![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)

![8-[(dibenzylamino)methyl]-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2770522.png)